2-(3-Methoxyphenyl)thiazole-4-carbaldehyde
Overview
Description
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is a thiazole aldehyde derivative . It has a molecular formula of C11H9NO2S .
Synthesis Analysis
This compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane) . The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Molecular Structure Analysis
The molecular structure of 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde is represented by the formula C11H9NO2S . The compound has a molecular weight of 219.26 g/mol .Chemical Reactions Analysis
The compound undergoes Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (1,4-diazabicyclo [2.2.2]octane). The reaction mechanism has been studied by electrospray ionization mass spectrometry (ESI-MS) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.26 g/mol . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Scientific Research Applications
Synthesis and Biological Activities
Several studies have focused on the synthesis of new heterocyclic compounds using 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde or related derivatives as precursors. These synthesized compounds have been evaluated for their antimicrobial, antioxidant, anti-inflammatory, and analgesic activities. For example, Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles showing significant analgesic and anti-inflammatory activities. Additionally, Mao-Jing Wu (2013) reported the synthesis of a compound exhibiting fungicidal activity, highlighting the potential of these derivatives in developing bioactive substances (Abdel-Wahab, B. F. et al., 2012) (Wu, Mao-Jing, 2013).
Corrosion Inhibition
Khaled et al. (2009) explored the use of thiazole derivatives, including those related to 2-(3-Methoxyphenyl)thiazole-4-carbaldehyde, as corrosion inhibitors for mild steel in sulfuric acid solutions. Their study demonstrated that these derivatives effectively reduce corrosion, indicating their utility in industrial applications (Khaled, K. F. & Amin, M., 2009).
Molecular Dynamics and Chemical Studies
Research by Arslan and Algül (2007) involved the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde to synthesize 2-(4-methoxyphenyl)benzo[d]thiazole, conducting a detailed study of its molecular structure and vibrational frequencies using various theoretical methods. This study provides insights into the physicochemical properties of thiazole derivatives, contributing to our understanding of their reactivity and potential applications in material science (Arslan, H. & Algül, Ö., 2007).
Fluorescent Probes
Lim et al. (2018) developed a fluorescent probe based on 2-(2'-hydroxyphenyl)thiazole-4-carboxaldehyde for the sequential detection of Al3+ and F− ions, showcasing the compound's potential in environmental monitoring and analytical chemistry. The probe exhibited a "switch on" response for Al3+ ions and a "switch off" response for F− ions, demonstrating its selectivity and sensitivity (Lim, C. et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(3-methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-10-4-2-3-8(5-10)11-12-9(6-13)7-15-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBYGUZCRCHMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366612 | |
Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)thiazole-4-carbaldehyde | |
CAS RN |
749902-11-2 | |
Record name | 2-(3-Methoxyphenyl)-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749902-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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